![molecular formula C8H14N2O B7781592 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime CAS No. 1515-26-0](/img/structure/B7781592.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Übersicht
Beschreibung
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity.
Wirkmechanismus
Target of Action
The primary target of the compound “8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.
Mode of Action
The stereochemical control in the synthesis of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Pharmacokinetics
The molecular weight of the compound is 1412108 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects. Tropane alkaloids are known for their psychoactive properties, affecting various neurotransmitter systems and leading to changes in mood, cognition, and behavior.
Vorbereitungsmethoden
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may vary, but they typically involve similar synthetic strategies to ensure the desired stereochemistry and purity of the final product.
Analyse Chemischer Reaktionen
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered stereochemistry.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals. In biology, it has been studied for its potential nematicidal activities against plant-parasitic nematodes . In medicine, derivatives of this compound are explored for their potential therapeutic effects, including their use as anticholinergic agents. Additionally, it has applications in the industry as a precursor for the synthesis of various chemical products .
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime can be compared to other tropane alkaloids, such as tropine and tropinone. These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique oxime functional group in this compound distinguishes it from other tropane derivatives and contributes to its specific chemical properties and biological activities .
Eigenschaften
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-7-2-3-8(10)5-6(4-7)9-11/h7-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKBKOUXFNSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=NO)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369489 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-26-0 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B7781511.png)
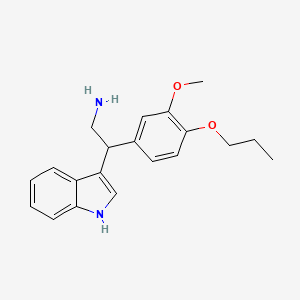
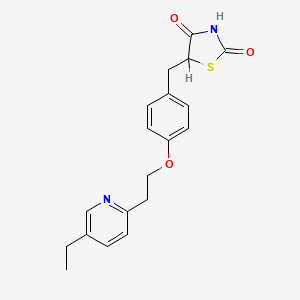

![(2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID](/img/structure/B7781536.png)
![N-[(4-chlorophenyl)sulfonyl]phenylalanine](/img/structure/B7781538.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7781546.png)
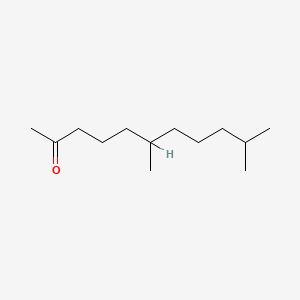
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781584.png)
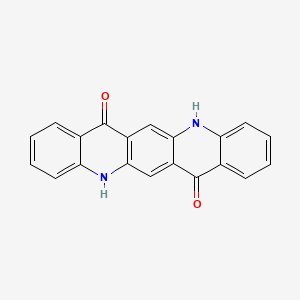
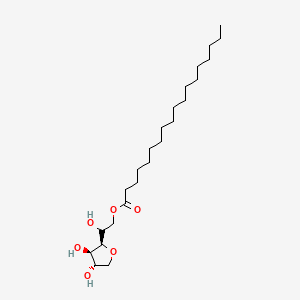
![8-methyl-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7781610.png)
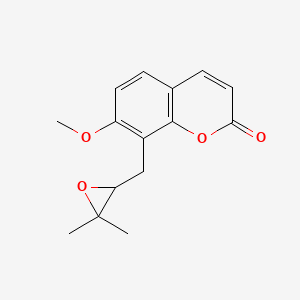
![1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7781619.png)
